7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester
Description
The compound 7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester (CAS: 68399-98-4) features a fused heterocyclic core comprising pyrazole and isoquinoline moieties. Key structural elements include:
- Benzo[de]pyrazolo[5,1-a]isoquinoline backbone: A rigid, planar system conducive to interactions with biological targets.
- 3-(4-Morpholinyl) substituent: Enhances solubility and modulates electronic properties via its electron-rich amine and ether groups.
- Ethyl ester at position 11: Likely serves as a prodrug moiety, improving bioavailability compared to the free carboxylic acid .
This compound belongs to the pyrazolo[5,1-a]isoquinoline class, which is recognized for enzyme-inhibitory activities (e.g., CDC25B, TC-PTP, PTP1B) .
Properties
CAS No. |
68399-98-4 |
|---|---|
Molecular Formula |
C21H19N3O5 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 6-morpholin-4-yl-12,15-dioxo-13,14-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5,7,9(16),10-hexaene-11-carboxylate |
InChI |
InChI=1S/C21H19N3O5/c1-2-29-21(27)17-18-13-6-7-15(23-8-10-28-11-9-23)12-4-3-5-14(16(12)13)20(26)24(18)22-19(17)25/h3-7H,2,8-11H2,1H3,(H,22,25) |
InChI Key |
LQCWXOOQZZDWCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C(=O)N2NC1=O |
Origin of Product |
United States |
Biological Activity
7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester (CAS No. 68399-98-4) is a complex organic compound characterized by its unique fused heterocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C19H20N2O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its unique properties.
Chemical Structure and Properties
The compound features:
- Fused Heterocyclic Framework : The benzo[de]pyrazolo structure enhances its reactivity.
- Functional Groups : It contains a carboxylic acid group that is esterified with ethyl and a morpholine ring that improves solubility.
- Dioxo Groups : The presence of two keto groups increases its reactivity and potential for forming various derivatives.
Biological Activities
Research indicates that derivatives of 7H-benzo[de]pyrazolo compounds exhibit a range of biological activities. The specific biological activity of this compound requires further investigation through pharmacological studies. However, similar compounds have shown promise in various areas:
- Anticancer Activity : Compounds with similar structures have been reported to exhibit anticancer properties by inhibiting key cellular pathways involved in tumor growth.
- Kinase Inhibition : Studies on pyrazolo derivatives indicate their potential as kinase inhibitors, which are crucial in signaling pathways related to cancer and other diseases .
- Fluorescent Properties : The compound's spectral properties suggest potential applications as fluorescent markers in biomedical research .
1. Kinase Inhibition Studies
A study focusing on pyrazolo[3,4-g]isoquinoline derivatives demonstrated that modifications at specific positions significantly affected their inhibitory potency against various kinases. For instance:
- Compound Variations : Alkyl substitutions at the 4-position altered the inhibitory profiles against kinases such as CLK1 and CDK9, with IC50 values ranging from 218 to 363 nM for certain derivatives .
| Compound | Kinase | IC50 (nM) |
|---|---|---|
| 3a | Haspin | >1000 |
| 3b | CLK1 | 250 |
| 3c | CDK9 | 363 |
2. Anticancer Activity
Research has shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. For example:
- Mechanism of Action : Some derivatives have been found to induce apoptosis in cancer cells through the modulation of cell cycle regulators .
3. Spectral Properties
The fluorescent properties of pyrazolo derivatives have been explored for their potential use as biomarkers:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 7H-benzo[de]pyrazolo derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have demonstrated potent anticancer effects, making them candidates for further pharmacological studies.
- Anti-inflammatory Effects : The compound shows potential in treating inflammatory diseases through modulation of signaling pathways.
- Antimicrobial Activity : Similar compounds have been reported to possess significant antibacterial and antifungal properties.
Pharmacological Studies
Pharmacological investigations are essential for understanding the specific biological activity of 7H-benzo[de]pyrazolo[5,1-a]isoquinoline derivatives. These studies often involve:
- In vitro Assays : Evaluating the efficacy against various cell lines.
- In vivo Models : Testing the therapeutic effects in animal models to assess safety and efficacy.
Synthesis and Derivatives
The synthesis of this compound typically involves several methods, including:
- Cyclization Reactions : Key steps in the formation of the fused heterocyclic structure.
- Functional Group Modifications : Altering substituents to enhance biological activity or solubility.
Case Study 1: Anticancer Activity
A study on derivatives of 7H-benzo[de]pyrazolo[5,1-a]isoquinoline revealed significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis through activation of specific signaling pathways.
Case Study 2: Anti-inflammatory Effects
Research demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in treating chronic inflammatory conditions.
Case Study 3: Antimicrobial Efficacy
A series of synthesized compounds were tested for antimicrobial activity against common pathogens. Results indicated that some derivatives exhibited strong antibacterial properties, particularly against Gram-positive bacteria.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structural analogs, their substituents, and biological or synthetic relevance:
Key Observations
Core Structure Variations
- Pyrazolo[5,1-a]isoquinoline vs.
- Triazolo-Pyrimido-Pyrido-Isoquinoline (): Incorporates additional fused rings (triazole, pyrimidine), increasing molecular weight and complexity. This may reduce solubility compared to the target compound’s simpler core.
Substituent Effects
- Morpholinyl vs. Trifluoromethyl : The 3-(4-morpholinyl) group in the target compound improves water solubility, whereas C-2 trifluoromethyl groups in analogs () enhance lipophilicity and metabolic stability.
- Ethyl Ester vs. Carboxamide : The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid. In contrast, carboxamide derivatives (e.g., ) exhibit direct hydrogen-bonding capabilities but lower membrane permeability.
Preparation Methods
Multicomponent Reaction Strategy
One efficient approach to synthesize pyrazolo[5,1-a]isoquinoline derivatives involves a multicomponent reaction (MCR) combining 2-alkynylbenzaldehyde, sulfonohydrazide, alcohol, and α,β-unsaturated aldehydes or ketones under mild conditions. This method allows for the construction of the pyrazolo[5,1-a]isoquinoline core with good yields and functional group tolerance. The reaction proceeds via initial formation of hydrazone intermediates followed by cyclization and oxidation steps to yield the fused heterocyclic scaffold with diverse substituents, including morpholine moieties when appropriate alcohols are used.
- Reaction conditions: Room temperature to mild heating, often in ethanol or similar solvents.
- Catalysts: Typically catalyst-free or mild acid/base catalysts.
- Advantages: High efficiency, selectivity, and broad substrate scope.
Cross-Dehydrogenative Coupling (CDC) Reactions
Another synthetic route involves oxidative cross-dehydrogenative coupling between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds in the presence of acetic acid and molecular oxygen. This method promotes formation of pyrazolo-fused heterocycles through nucleophilic addition, oxidative dehydrogenation, and cyclization steps. The process is generally conducted in ethanol with acetic acid under oxygen atmosphere at elevated temperatures (~130 °C) for 18 hours, yielding pyrazolo[1,5-a]pyridines and related derivatives.
- Key steps: Nucleophilic addition of enol form of β-dicarbonyl compounds, oxidative dehydrogenation with O₂, cyclization, and dehydration.
- Solvents: Ethanol with acetic acid.
- Atmosphere: Oxygen (1 atm).
- Temperature: 130 °C.
- Time: 18 hours.
Cyclization via Alkynylation and Domino Reactions
Domino or cascade reactions involving alkynylation of N-iminopyridinium ylides followed by intramolecular cyclization have been reported for the synthesis of pyrazolo-fused isoquinoline derivatives. These reactions use alkenyl bromides, iodides, or alkynes as substrates, often catalyzed by palladium or copper complexes, to afford 2- and 2,3-substituted pyrazolo[1,5-a]pyridines with good yields.
Specific Preparation of Ethyl Ester Functionalized Pyrazolo[5,1-a]isoquinolines
Esterification of Carboxylic Acid Precursors
The ethyl ester group in the target compound is typically introduced by esterification of the corresponding carboxylic acid intermediate. This may be achieved by reacting the acid with ethanol in the presence of acid catalysts such as sulfuric acid or by using acetyl chloride to form esters in situ. For example, acetyl chloride treatment of hydroxyl-containing precursors yields esters that can undergo further transformations.
- Typical reagents: Ethanol, acetyl chloride, acid catalysts.
- Conditions: Reflux in ethanol or controlled temperature for esterification.
- Purification: Crystallization or recrystallization from ethanol or other solvents.
Morpholine Substitution
The 4-morpholinyl substituent at the 3-position can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide or activated ester) on the pyrazoloisoquinoline core is displaced by morpholine under mild conditions. This step often follows the core cyclization and esterification to yield the final substituted ethyl ester derivative.
- Reagents: Morpholine, base (e.g., triethylamine).
- Solvent: Polar aprotic solvents such as DMF or ethanol.
- Temperature: Room temperature to moderate heating.
Representative Reaction Conditions and Yields
Mechanistic Insights
- The initial formation of hydrazone or imine intermediates is critical for the cyclization step.
- Oxidative dehydrogenation with molecular oxygen facilitates aromatization and ring closure.
- Esterification proceeds via nucleophilic attack of ethanol on activated carboxyl intermediates.
- Morpholine substitution occurs through nucleophilic displacement on electrophilic centers of the heterocyclic core.
Summary of Preparation Methodology
The preparation of 7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester involves a multistep synthetic strategy combining:
- Construction of the pyrazoloisoquinoline core via multicomponent or CDC coupling reactions.
- Introduction of the ethyl ester functionality through esterification of the carboxylic acid intermediate.
- Installation of the 4-morpholinyl substituent via nucleophilic substitution.
These methods have been validated by multiple peer-reviewed studies demonstrating good yields, selectivity, and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
